
1,1,1-Trifluoroethyl-PEG2-azide
Overview
Description
1,1,1-Trifluoroethyl-PEG2-azide is a versatile compound widely used in various scientific fields. It is a crosslinker containing an azide group and a trifluoroethyl group. The azide group is known for its ability to participate in Click Chemistry reactions, while the trifluoroethyl group enhances its reactivity with lysine and other primary amine groups in proteins, antibodies, and other molecules .
Mechanism of Action
Target of Action
The primary target of 1,1,1-Trifluoroethyl-PEG2-azide is the lysine and other primary amine groups in proteins, antibodies, and other molecules and surfaces . The trifluoroethyl group in the compound is used to react with these targets .
Mode of Action
This compound is a crosslinker containing an azide group and a trifluoroethyl group . The azide group enables Click Chemistry . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the selective degradation of target proteins via the ubiquitin-proteasome system . This is achieved through the synthesis of PROTACs, which are designed to bind to the target protein and an E3 ubiquitin ligase .
Action Environment
The action of this compound is influenced by the presence of other molecules that can participate in Click Chemistry reactions . For instance, the presence of molecules containing Alkyne groups, DBCO, or BCN groups can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
1,1,1-Trifluoroethyl-PEG2-azide interacts with various biomolecules in biochemical reactions. It can react with lysine and other primary amine groups in proteins, antibodies, and other molecules and surfaces . The nature of these interactions is primarily through the Azide group, which enables Click Chemistry .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of 1,1,1-Trifluoroethyl-PEG2-azide involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
1,1,1-Trifluoroethyl-PEG2-azide undergoes various types of chemical reactions, including:
1. Click Chemistry Reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with alkynes in the presence of a copper catalyst to form 1,2,3-triazoles.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
2. Substitution Reactions:
- The trifluoroethyl group can react with primary amine groups in proteins and other molecules, forming stable covalent bonds.
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as the copper catalyst and reducing agent, respectively.
SPAAC: Strained alkynes such as DBCO or BCN are used without the need for a catalyst.
Major Products:
Scientific Research Applications
1,1,1-Trifluoroethyl-PEG2-azide has a wide range of applications in scientific research, including:
1. Chemistry:
- Used as a crosslinker in the synthesis of complex molecules and polymers through Click Chemistry reactions .
2. Biology:
- Utilized in bioconjugation techniques to label proteins, antibodies, and other biomolecules for imaging and diagnostic purposes .
3. Medicine:
- Employed in the development of drug delivery systems and targeted therapies, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) for selective protein degradation .
4. Industry:
Comparison with Similar Compounds
1,1,1-Trifluoroethyl-PEG2-azide is unique due to its combination of an azide group and a trifluoroethyl group, which provides distinct reactivity and solubility properties. Similar compounds include:
1,1,1-Trifluoroethyl-PEG10-azide: Contains a longer PEG spacer, offering different solubility and reactivity characteristics.
1,1,1-Trifluoroethyl-PEG4-azide: Features a shorter PEG spacer, affecting its solubility and reactivity compared to PEG2-azide.
These compounds share similar functional groups but differ in their PEG spacer lengths, impacting their applications and properties.
Properties
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]-1,1,1-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N3O2/c7-6(8,9)5-14-4-3-13-2-1-11-12-10/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRLFQUDMWNYCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(F)(F)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101218972 | |
| Record name | Ethane, 2-[2-(2-azidoethoxy)ethoxy]-1,1,1-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1835759-68-6 | |
| Record name | Ethane, 2-[2-(2-azidoethoxy)ethoxy]-1,1,1-trifluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1835759-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane, 2-[2-(2-azidoethoxy)ethoxy]-1,1,1-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


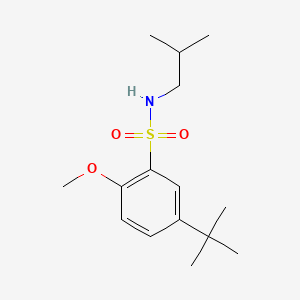
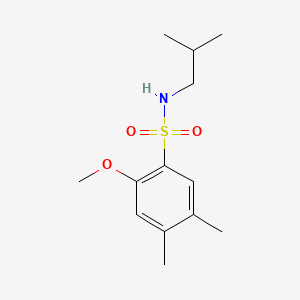
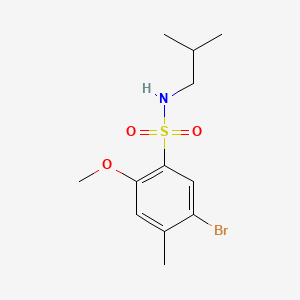
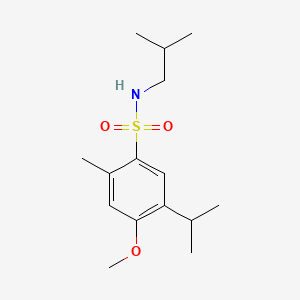
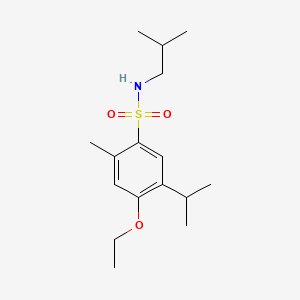
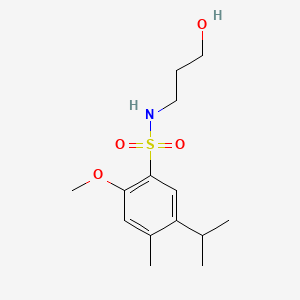
![(3-Hydroxypropyl)[(4-pentyloxynaphthyl)sulfonyl]amine](/img/structure/B604850.png)
![(3-Hydroxypropyl)[(4-propoxynaphthyl)sulfonyl]amine](/img/structure/B604851.png)
![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B604855.png)
![4-Bromo-1-ethoxy-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene](/img/structure/B604856.png)
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604858.png)
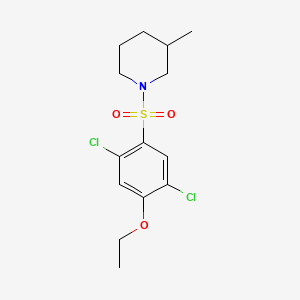
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604861.png)

